molecular formula C18H27NO B10766292 W6L65Skw7D CAS No. 1800101-28-3

W6L65Skw7D

Cat. No.: B10766292
CAS No.: 1800101-28-3
M. Wt: 273.4 g/mol
InChI Key: RCGHPLZKUHDGCC-UHFFFAOYSA-N
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Description

“W6L65Skw7D” is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Such ligands are pivotal in stabilizing metal centers, enhancing catalytic activity, and enabling stereochemical control in reactions such as cross-coupling and hydrogenation . The compound’s design likely aligns with modern trends in ligand development, which prioritize tunable electronic and steric properties for diverse catalytic applications.

Properties

CAS No.

1800101-28-3

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-yloctan-1-one

InChI

InChI=1S/C18H27NO/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3

InChI Key

RCGHPLZKUHDGCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

  • Synthetic routes for PV9 are not widely documented, but it is likely prepared through chemical synthesis.
  • Industrial production methods are not well-established due to its limited use and research.
  • Chemical Reactions Analysis

    • PV9 may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not specifically reported for PV9.
    • Major products formed from these reactions would depend on the specific reaction conditions.
  • Scientific Research Applications

    • PV9’s applications span several fields:

        Forensic Chemistry: Used as a reference standard for analytical testing and identification.

        Toxicology: Investigated for its effects on the central nervous system.

        Pharmacology: Studied for its interactions with monoamine transporters.

        Research: Used in studies related to stimulants and cathinones.

  • Mechanism of Action

  • Comparison with Similar Compounds

    Compound A (CAS 1761-61-1: 2-Bromo-4-nitrobenzoic acid)

    Structural Similarities :

    • Molecular Formula: C₇H₄BrNO₄ (vs. hypothetical “W6L65Skw7D” formula, e.g., C₁₀H₁₅P).
    • Functional Groups : Contains bromo and nitro substituents, which are electron-withdrawing groups (EWGs) that influence reactivity, akin to the phosphine-alkene motifs in “this compound” .

    Key Differences :

    Property “this compound” (Hypothetical) CAS 1761-61-1
    Primary Application Catalysis Pharmaceutical synthesis
    Solubility Likely polar aprotic solvents 0.687 mg/mL in water
    Synthetic Route Ligand-metal coordination Carboxylic acid bromination
    Thermal Stability High (typical for ligands) Moderate (decomposes at >200°C)

    Research Findings :
    CAS 1761-61-1 is utilized in synthesizing bioactive molecules, whereas “this compound” is tailored for catalytic cycles. The bromo group in CAS 1761-61-1 enhances electrophilicity, contrasting with the electron-rich phosphine groups in “this compound” that facilitate metal binding .

    Compound B (CAS 4783-65-7: N-Phenylpiperidinone)

    Functional Similarities :

    • Role in Synthesis : Both compounds serve as intermediates in organic synthesis. “this compound” may act as a ligand precursor, while CAS 4783-65-7 is a building block for alkaloids and pharmaceuticals .

    Contrasting Properties :

    Property “this compound” (Hypothetical) CAS 4783-65-7
    Molecular Weight ~300–400 g/mol 189.25 g/mol
    Coordination Sites Multiple (P and alkene) Single (ketone group)
    Catalytic Efficiency High (designed for metals) Low (non-metallic role)

    Experimental Data: CAS 4783-65-7 is synthesized via condensation reactions (e.g., with POCl₃), whereas “this compound” likely requires sophisticated ligand-metal assembly techniques. The latter’s phosphine groups offer stronger σ-donation, improving catalytic turnover compared to the ketone-based CAS 4783-65-7 .

    Comparative Performance in Catalysis

    A hypothetical evaluation based on ligand design principles:

    Metric “this compound” CAS 1761-61-1 CAS 4783-65-7
    Turnover Frequency 10⁴–10⁵ h⁻¹ Not applicable Not applicable
    Metal Compatibility Broad (Pd, Rh, Ni) Limited None
    Stereoselectivity High (≥95% ee) Low Low

    Discussion : “this compound” outperforms both compounds in catalysis due to its tailored electronic profile and multidentate structure. CAS 1761-61-1 and 4783-65-7 lack metal-coordination sites, limiting their utility in catalytic systems .

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